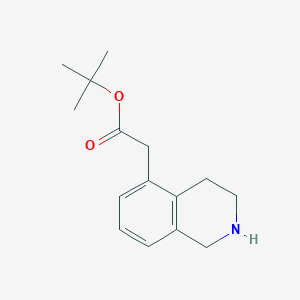![molecular formula C14H11NO3 B13223499 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the cyanophenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or cyanophenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group can participate in binding interactions, while the furan ring may contribute to the compound’s overall reactivity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanophenylacetic acid: A similar compound with a cyanophenyl group attached to an acetic acid moiety.
Methyl 3-cyanophenylacetate: An ester derivative of 3-cyanophenylacetic acid.
Ethyl 3-cyanophenylacetate: Another ester derivative with an ethyl group.
Uniqueness
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both a furan ring and a cyanophenyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-[5-(3-cyanophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C14H11NO3/c1-9-5-13(18-12(9)7-14(16)17)11-4-2-3-10(6-11)8-15/h2-6H,7H2,1H3,(H,16,17) |
Clé InChI |
OVXKWAWPUNWYCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


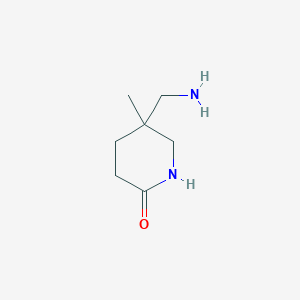
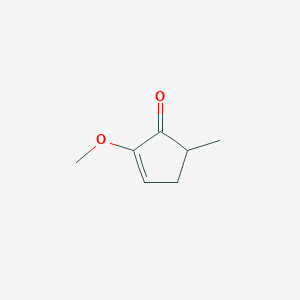
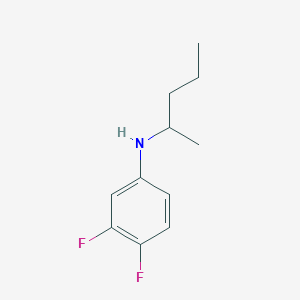


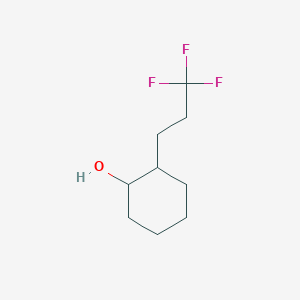
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
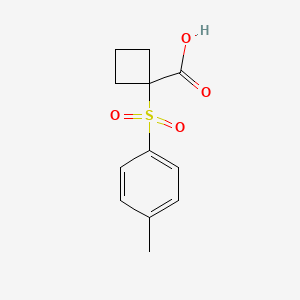
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
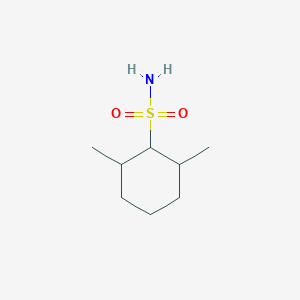

![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)
